Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate: is a chemical compound known for its unique structure and reactivity. It is a derivative of benzoic acid and contains a phosphanylidene group, which is a key feature in its chemical behavior. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate typically involves the reaction of triphenylphosphine with a suitable benzoate derivative. The reaction conditions often include the use of a solvent such as chloroform or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate is used as a reagent in Wittig reactions to form alkenes. It is also used in the synthesis of various heterocyclic compounds .
Biology and Medicine: Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphanylidene group can participate in the formation of carbon-phosphorus bonds, which is a key step in many organic transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
- Methyl (triphenylphosphoranylidene)acetate
- Ethyl (triphenylphosphoranylidene)acetate
- Phenyl (triphenylphosphoranylidene)acetate
Comparison: Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate is unique due to the presence of the benzoate moiety, which imparts different reactivity compared to other similar compounds. The benzoate group allows for additional substitution reactions and provides a different electronic environment, making it distinct in its chemical behavior.
Eigenschaften
CAS-Nummer |
70036-31-6 |
---|---|
Molekularformel |
C26H22NO2P |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
methyl 2-[(triphenyl-λ5-phosphanylidene)amino]benzoate |
InChI |
InChI=1S/C26H22NO2P/c1-29-26(28)24-19-11-12-20-25(24)27-30(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-20H,1H3 |
InChI-Schlüssel |
DUFMIJVGHUBAJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.